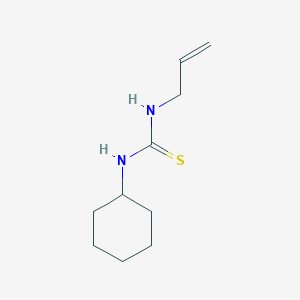

1-Allyl-3-cyclohexylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom (S) flanked by a carbonyl group (C=O) and a nitrogen atom (N). They are known for their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties .

Synthesis Analysis

Thioureas can be synthesized through several methods. One common method involves the reaction of amines with thiocyanates .Molecular Structure Analysis

The molecular structure of thioureas is characterized by the presence of both soft (sulfur) and hard (oxygen) donors within the same molecular framework .Chemical Reactions Analysis

Thioureas are known to undergo a variety of chemical reactions, including thermal decomposition . They can also participate in allyl–allyl coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thioureas can vary widely depending on their specific structure. For example, some thioureas have been found to possess strong thermal runaway characteristics .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Mercury Sensing

1-Allyl-3-cyclohexylthiourea derivatives have been studied for their potential as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds have shown promising results in enzyme inhibition, which could be significant in the treatment of diseases like Alzheimer's. Additionally, these derivatives have been explored as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Polymerization and Functionalization

The organocatalytic synthesis of allyl-functional poly(carbonate)s using 1-Allyl-3-cyclohexylthiourea derivatives has been explored. This process demonstrates the synthesis of block copolymers and telechelic polymers, with further functionalization achieved through radical addition of thiols. This research highlights the versatility of these compounds in polymer science, offering new pathways for creating functional materials (Tempelaar et al., 2011).

Neuroprotection and Cognition Enhancement

Isothiourea derivatives, including 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. Investigations into their calcium-blocking properties and effects on N-methyl-D-aspartate (NMDA) receptors indicate potential therapeutic applications in neurological disorders (Perlovich et al., 2009).

Antibacterial Properties

Research into ureides of Baylis-Hillman derivatives, which include 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea), has shown significant antibacterial activity. Some of these compounds were found to be as effective as standard antibacterial agents, highlighting their potential in developing new antimicrobial therapies (Nag et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXQNPNWSZTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-cyclohexylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2948264.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)

![(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2948272.png)

![3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2948275.png)

![1-[(3-Fluorophenyl)methyl]-5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2948280.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)